

CAY10526 vs. Celecoxib in Cancer Cells: A Comparative Guide

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Compound of Interest

Compound Name: CAY10526

Cat. No.: B1668649

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of **CAY10526** and celecoxib, focusing on their mechanisms of action, effects on cancer cell signaling, and induction of apoptosis. The information is supported by experimental data from various studies, summarized for ease of comparison.

At a Glance: Key Differences

Feature	CAY10526	Celecoxib
Primary Target	Microsomal prostaglandin E synthase-1 (mPGES-1)[1]	Cyclooxygenase-2 (COX-2)[2]
Mechanism of Action	Inhibits the final step of prostaglandin E2 (PGE2) synthesis[1]	Primarily inhibits the production of prostaglandins, including PGE2, by blocking the COX-2 enzyme. Also exhibits COX-2-independent anti-cancer effects[2][3]
Reported Anti-Cancer Effects	Induces apoptosis, inhibits cell proliferation[4]	Induces apoptosis, inhibits cell proliferation, angiogenesis, and metastasis[5][6]

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for **CAY10526** and celecoxib in various cancer cell lines as reported in different studies. It is important to note that these values are highly dependent on the specific cancer cell line and the experimental conditions used.

Table 1: IC₅₀ Values of **CAY10526** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Duration of Treatment	Reference
Melanoma Cell Lines (mPGES-1 expressing)	Melanoma	<5	Not Specified	[1]
T-cell acute lymphoblastic leukemia (T-ALL)	Leukemia	16.7	24 hours	[4]
A549	Lung Cancer	Not specified, but showed inhibitory effect	48 and 72 hours	[7][8]

Table 2: IC₅₀ Values of Celecoxib in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Duration of Treatment	Reference
Hematopoietic and Epithelial Cell Lines	Various	35-65	Not Specified	[5]
Urothelial Carcinoma (NTUB1, T24)	Bladder Cancer	Dose-dependent reduction in viability	24 hours	[9]
HCT-15, HT-29	Colon Cancer	Dose-dependent cytotoxicity	48 hours	[10]
MDA-MB-231	Breast Cancer	26.4 ± 0.829	48 hours	[11]
QBC939	Cholangiocarcinoma	~20-40 (estimated from data)	48 hours	[12]
COX-2 Inhibition Assay	N/A	0.45	N/A	[13]

Mechanism of Action and Signaling Pathways

Both **CAY10526** and celecoxib exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

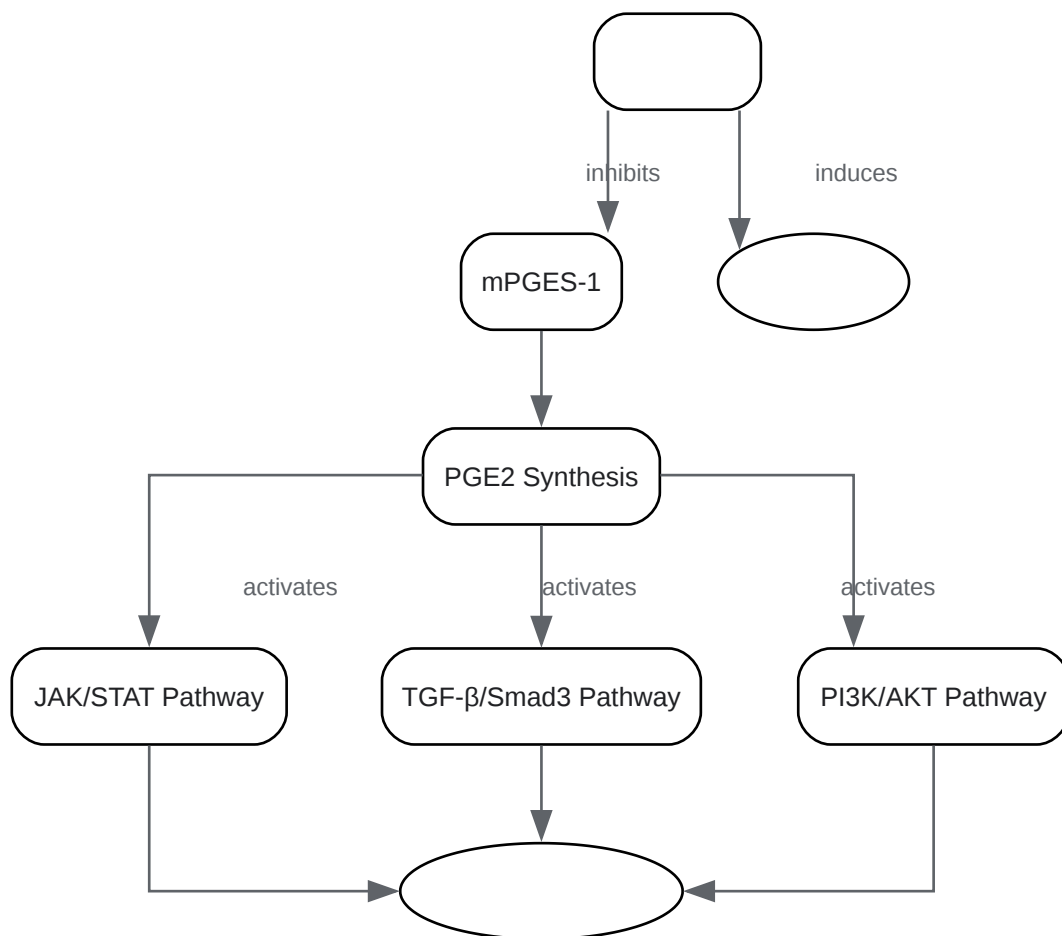
CAY10526

CAY10526 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the production of PGE2. By inhibiting mPGES-1, **CAY10526** reduces the levels of PGE2, a key inflammatory mediator that promotes tumor growth.[1]

Affected Signaling Pathways:

- JAK/STAT Pathway: **CAY10526** has been shown to inhibit the JAK/STAT signaling pathway. [4]
- TGF-β/Smad3 Pathway: Inhibition of this pathway by **CAY10526** has been observed.[4]

- PI3K/AKT Pathway: **CAY10526** can suppress the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation.[4]



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CAY10526 Signaling Pathway

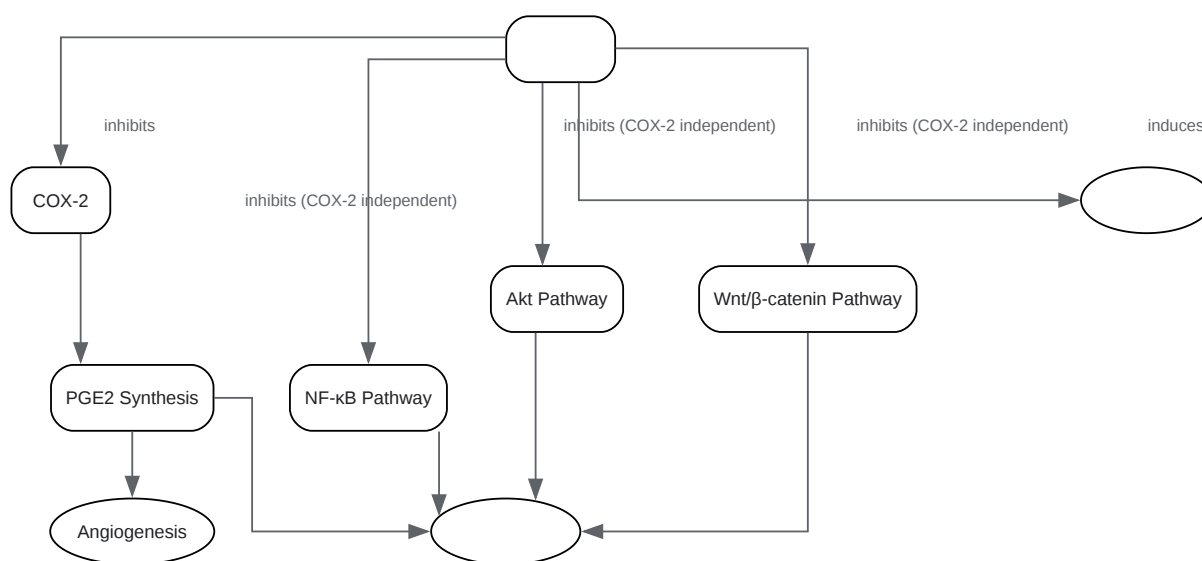
Celecoxib

Celecoxib is a selective COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins, including PGE2.[2] However, its anti-cancer effects are also mediated through COX-2-independent mechanisms.[3]

Affected Signaling Pathways:

- COX-2/PGE2 Pathway: As a selective COX-2 inhibitor, celecoxib's primary mechanism involves the downregulation of PGE2 production.[14]

- **NF-κB Pathway:** Celecoxib can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
- **Akt Signaling:** Celecoxib has been shown to suppress the Akt signaling pathway, leading to decreased cell survival.
- **Wnt/β-catenin Pathway:** This pathway, often dysregulated in cancer, can be inhibited by celecoxib.



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Celecoxib Signaling Pathway

Induction of Apoptosis

Both compounds have been demonstrated to induce apoptosis in cancer cells, a key mechanism for their anti-tumor activity.

- **CAY10526**: Studies have shown that **CAY10526** induces apoptosis in T-cell lymphoma cells. This is accompanied by an increase in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[4]
- Celecoxib: Celecoxib induces apoptosis in a variety of cancer cell lines, often through both COX-2 dependent and independent mechanisms.[2][5] This can involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, in urothelial carcinoma cells, celecoxib treatment leads to an increase in Annexin V-positive cells, indicating apoptosis.[9]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the effects of **CAY10526** and celecoxib on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.



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